molecular formula C12H15NO2 B8809746 1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene CAS No. 639863-75-5

1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene

Cat. No.: B8809746
CAS No.: 639863-75-5
M. Wt: 205.25 g/mol
InChI Key: BPILZXNFTZZYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene is an organic compound with the molecular formula C12H15NO2. It is characterized by the presence of an isobutoxy group and an isocyanatomethyl group attached to a benzene ring. This compound is of interest due to its applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

The synthesis of 1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene typically involves the reaction of 4-(isocyanatomethyl)benzyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, under appropriate conditions.

    Reduction Reactions: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acids, bases, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene is primarily related to its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urea and carbamate linkages in pharmaceuticals and polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

639863-75-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(isocyanatomethyl)-4-(2-methylpropoxy)benzene

InChI

InChI=1S/C12H15NO2/c1-10(2)8-15-12-5-3-11(4-6-12)7-13-9-14/h3-6,10H,7-8H2,1-2H3

InChI Key

BPILZXNFTZZYJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CN=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-isobutoxyphenylacetic acid (7.6 g, 36.5 mmol) was dissolved in THF (50 mL). Proton Sponge™ (8.2 g, 38 mmol) was added, and the mixture was stirred for 15 min. Diphenylphosphoryl azide (10.6 g, 38 mmol) was added dropwise and the mixture was heated to reflux for 4 h. The mixture was cooled to room temperature and placed in the freezer at −18° C. for 20 h. The resulting white precipitate was vigorously stirred with diethyl ether (250 mL) for 15 min and filtered. The filtrate was evaporated to give crude 4-isobutoxybenzyl isocyanate (1.97 g, 9.6 mmol), which was dissolved in dichloromethane (50 mL) and added to a solution of 50ELH85 (2.91 g, 9.6 mmol) in dichloromethane (50 mL). The reaction mixture was stirred for 20 h and concentrated. The crude product was purified by flash chromatography (0-5% methanol in dichloromethane) to give N-(4-fluorobenzyl)-N-[1-(trifluoroacetyl)piperidin-4-yl]-N′-(4-isobutyloxybenzyl)carbamide (76ELH17, 3.90 g, 91%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

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